Chlorotrimethoxysilane

Übersicht

Beschreibung

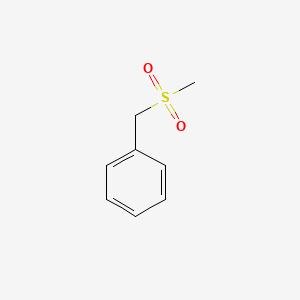

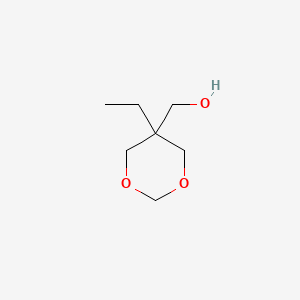

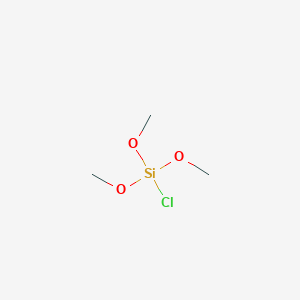

Chlorotrimethoxysilane is a chemical compound with the molecular formula CHClOSi . It has an average mass of 156.640 Da and a monoisotopic mass of 156.000946 Da .

Synthesis Analysis

Chlorotrimethoxysilane can be synthesized from the corresponding dibromobenzene . The crude product is obtained by distillation at a boiling point of 112 °C .Molecular Structure Analysis

The molecular structure of Chlorotrimethoxysilane consists of carbon, hydrogen, chlorine, oxygen, and silicon atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

While specific chemical reactions involving Chlorotrimethoxysilane are not detailed in the search results, it’s known that this compound can participate in sol-gel chemistry routes, known for mild and versatile reaction conditions .Physical And Chemical Properties Analysis

Chlorotrimethoxysilane is a liquid at 20 degrees Celsius . It has a boiling point of 112 °C , a flash point of 2 °C , and a specific gravity of 1.12 . Its refractive index is 1.35 .Wissenschaftliche Forschungsanwendungen

Surface Modification of Nanomaterials

Chloro(trimethoxy)silane is extensively used in the surface modification of nanomaterials. It acts as a silane coupling agent that can bind to the surface of nanoparticles, such as carbon nanotubes (CNTs) and silica nanoparticles (SiO2). This modification enhances the dispersion of nanoparticles in various matrices and improves the interface between inorganic nanoparticles and organic polymers, leading to the development of advanced composite materials .

Fabrication of Mesoporous Silica

The compound is instrumental in the fabrication of mesoporous silica, which are materials with highly ordered pore structures. These silica structures find applications in catalysis, drug delivery, and as adsorbents due to their large surface area and pore volume. Chloro(trimethoxy)silane helps in creating these structures by acting as a precursor that contributes to the formation of the silica network .

Development of Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials with specific recognition sites for molecules of interest. Chloro(trimethoxy)silane is used in the development of MIPs for protein detection. It provides functional groups that can interact with the template molecule, facilitating the creation of selective binding sites within the polymer matrix .

Grafting on Halloysite Nanotubes

Halloysite nanotubes (HNTs) are modified using Chloro(trimethoxy)silane to create HNTs-Cl, which exhibits great chemical activity. The grafted HNTs can act as active sites that react with other molecules to create new materials with significant applications in chemical engineering and nanotechnology. This process involves various parameters like dispersing media, molar ratios, and refluxing time to achieve the desired degree of grafting .

Synthesis of Octasilsesquioxanes

Chloro(trimethoxy)silane is used in the synthesis of octakis(3-chloropropyl)octasilsesquioxane, a compound that belongs to the family of polyhedral oligomeric silsesquioxanes (POSS). These materials have unique 3D cage-like structures and are used to enhance the thermal stability and mechanical properties of polymers .

Creation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are ordered molecular assemblies formed spontaneously on surfaces. Chloro(trimethoxy)silane can form SAMs on various substrates, which are used to modify surface properties such as hydrophobicity, reactivity, and biocompatibility. These modified surfaces have applications in sensor technology, biomedical devices, and corrosion protection .

Precursor for Silicon Precipitation

In materials science, Chloro(trimethoxy)silane serves as a precursor for the precipitation of silicon. This application is crucial in the production of silicon-based materials and devices, where controlled deposition of silicon is required .

Chemical Engineering Applications

The active chloro-silane groups in Chloro(trimethoxy)silane make it a valuable reagent in chemical engineering. It can react with various organic and inorganic molecules to create new compounds with tailored properties. These reactions are fundamental in the design of catalysts, coatings, and functional materials for a wide range of industrial applications .

Safety and Hazards

Chlorotrimethoxysilane is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .

Relevant Papers The paper “Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors” provides valuable information about the synthesis and applications of Chlorotrimethoxysilane .

Eigenschaften

IUPAC Name |

chloro(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342000 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(trimethoxy)silane | |

CAS RN |

4668-00-2 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?

A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []

Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?

A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.

Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?

A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.